3-(4-(Bromomethyl)-2,5-difluorophenyl)oxetan-3-ol
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Overview
Description
3-(4-(Bromomethyl)-2,5-difluorophenyl)oxetan-3-ol is a chemical compound that features an oxetane ring, a bromomethyl group, and two fluorine atoms on a phenyl ring. Oxetanes are four-membered cyclic ethers that have gained significant interest in medicinal chemistry due to their unique properties, such as high polarity and low molecular weight .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Bromomethyl)-2,5-difluorophenyl)oxetan-3-ol typically involves the bromination of a precursor compound followed by cyclization to form the oxetane ring. One common method involves the use of 2-bromobenzoic acid and terminal epoxides, catalyzed by tetrabutylammonium bromide, to achieve a regioselective ring-opening reaction . This method is operationally simple and provides good yields.
Industrial Production Methods
Industrial production of oxetane derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(4-(Bromomethyl)-2,5-difluorophenyl)oxetan-3-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The oxetane ring can be opened under oxidative or reductive conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can react with the bromomethyl group under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate can open the oxetane ring.
Reduction: Reducing agents such as lithium aluminum hydride can also open the oxetane ring.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl oxetanes, while oxidation and reduction can lead to ring-opened products .
Scientific Research Applications
3-(4-(Bromomethyl)-2,5-difluorophenyl)oxetan-3-ol has several applications in scientific research:
Medicinal Chemistry: Used as a building block for drug development due to its unique structural features.
Biological Studies: Investigated for its potential as a bioisostere of carboxylic acids.
Industrial Applications: Employed in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(4-(Bromomethyl)-2,5-difluorophenyl)oxetan-3-ol involves its interaction with molecular targets through its functional groups. The oxetane ring can act as a bioisostere, mimicking the properties of other functional groups such as carbonyls. This allows the compound to interact with enzymes and receptors in a manner similar to naturally occurring molecules .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)oxetan-3-ol: Similar structure but with a methoxy group instead of a bromomethyl group.
3-(4-Chloromethyl)phenyl)oxetan-3-ol: Similar structure but with a chloromethyl group instead of a bromomethyl group.
Uniqueness
3-(4-(Bromomethyl)-2,5-difluorophenyl)oxetan-3-ol is unique due to the presence of both bromomethyl and difluorophenyl groups, which confer distinct reactivity and biological properties compared to other oxetane derivatives .
Properties
Molecular Formula |
C10H9BrF2O2 |
---|---|
Molecular Weight |
279.08 g/mol |
IUPAC Name |
3-[4-(bromomethyl)-2,5-difluorophenyl]oxetan-3-ol |
InChI |
InChI=1S/C10H9BrF2O2/c11-3-6-1-9(13)7(2-8(6)12)10(14)4-15-5-10/h1-2,14H,3-5H2 |
InChI Key |
FCUJNPJYTXQBBE-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=C(C=C(C(=C2)F)CBr)F)O |
Origin of Product |
United States |
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